N-[1-(cyclobutylcarbonyl)piperidin-4-yl]biphenyl-4-carboxamide
Description
N-[1-(cyclobutylcarbonyl)piperidin-4-yl]biphenyl-4-carboxamide is a chemical compound with the molecular formula C23H26N2O2 and a molecular weight of 362.4647 . This compound features a piperidine ring, a biphenyl group, and a cyclobutylcarbonyl moiety, making it a complex and interesting molecule for various scientific applications.
Properties
Molecular Formula |
C23H26N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[1-(cyclobutanecarbonyl)piperidin-4-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C23H26N2O2/c26-22(19-11-9-18(10-12-19)17-5-2-1-3-6-17)24-21-13-15-25(16-14-21)23(27)20-7-4-8-20/h1-3,5-6,9-12,20-21H,4,7-8,13-16H2,(H,24,26) |
InChI Key |
SVXMVGVXRDGVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclobutylcarbonyl)piperidin-4-yl]biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-[1-(cyclobutylcarbonyl)piperidin-4-yl]biphenyl-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[1-(cyclobutylcarbonyl)piperidin-4-yl]biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(cyclobutylcarbonyl)piperidin-4-yl]biphenyl-4-carboxamide include other piperidine derivatives and biphenyl carboxamides. Examples include:
Uniqueness
What sets this compound apart is its unique combination of a cyclobutylcarbonyl group with a piperidine ring and biphenyl moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[1-(cyclobutylcarbonyl)piperidin-4-yl]biphenyl-4-carboxamide is a synthetic organic compound notable for its biphenyl structure and carboxamide functional group. This compound is characterized by the presence of a piperidine ring, which is substituted with a cyclobutylcarbonyl moiety, potentially enhancing its biological activity. The planar biphenyl backbone allows for effective interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the following areas:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The biphenyl moiety may facilitate interactions with cellular receptors involved in cancer progression.
- Analgesic Effects : Research into related compounds indicates potential analgesic properties, which could be beneficial in pain management therapies.
- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects, suggesting that this compound may also contribute to neuroprotection.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can influence its biological activity. The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(pyridin-3-yl)carboxamide | Pyridine ring substitution | Anticancer properties |
| 1-(cyclopropanecarbonyl)piperidine | Cyclopropane instead of cyclobutane | Analgesic effects |
| 2-biphenylylcarbamate | Biphenylyl group with carbamate | Neuroprotective effects |
This table illustrates the versatility and potential applications of similar structures while emphasizing the unique aspects of this compound.
1. Anticancer Activity
A study conducted on a series of biphenyl carboxamides demonstrated that modifications to the piperidine ring significantly influenced cytotoxicity against various cancer cell lines. This compound was found to inhibit cell growth in vitro, particularly against breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.
2. Analgesic Effects
Another investigation focused on the analgesic properties of structurally related compounds. In animal models, compounds similar to this compound exhibited dose-dependent pain relief comparable to established analgesics. This suggests a potential pathway for developing new pain management therapies.
3. Neuroprotective Properties
Research into neuroprotective agents has highlighted the role of compounds like this compound in protecting neuronal cells from oxidative stress. In vitro studies indicated that this compound could reduce neuronal cell death induced by neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
